BRD7929

Antimalarial drug discovery Phenylalanyl-tRNA synthetase inhibition Structure-activity relationship

BRD7929 is a synthetic bicyclic azetidine that acts as a potent, multistage inhibitor of cytoplasmic phenylalanyl-tRNA synthetase (PheRS/cFRS) in Plasmodium and Toxoplasma species. Originally optimized from the diversity-oriented synthesis hit BRD3444, BRD7929 was identified as the lead compound in a series that demonstrated single-dose curative efficacy, causal prophylaxis, and transmission-blocking activity in multiple mouse models of malaria.

Molecular Formula C33H38N4O2
Molecular Weight 522.69
Cat. No. B1192406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD7929
SynonymsBRD-7929;  BRD 7929;  BRD7929
Molecular FormulaC33H38N4O2
Molecular Weight522.69
Structural Identifiers
SMILESO=C(N1CCCCN2[C@H](CN(C)C)[C@H](C3=CC=C(C#CC4=CC=CC=C4)C=C3)[C@]2([H])C1)NC5=CC=C(OC)C=C5
InChIInChI=1S/C33H38N4O2/c1-35(2)23-30-32(27-15-13-26(14-16-27)12-11-25-9-5-4-6-10-25)31-24-36(21-7-8-22-37(30)31)33(38)34-28-17-19-29(39-3)20-18-28/h4-6,9-10,13-20,30-32H,7-8,21-24H2,1-3H3,(H,34,38)/t30-,31+,32+/m1/s1
InChIKeyVKRCTZCBMKVHCK-RTOKGZNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





What Is BRD7929 and Why It Matters for Antimalarial & Anti-Apicomplexan Procurement


BRD7929 is a synthetic bicyclic azetidine that acts as a potent, multistage inhibitor of cytoplasmic phenylalanyl-tRNA synthetase (PheRS/cFRS) in Plasmodium and Toxoplasma species [1]. Originally optimized from the diversity-oriented synthesis hit BRD3444, BRD7929 was identified as the lead compound in a series that demonstrated single-dose curative efficacy, causal prophylaxis, and transmission-blocking activity in multiple mouse models of malaria [2]. Its co-crystal structure with PfcFRS has been solved (PDB 7DPI), providing atomic-level understanding of its binding mode [3].

Why BRD7929 Cannot Be Replaced by BRD3444, BRD3316, or Other Bicyclic Azetidine Analogs


Although the bicyclic azetidine series shares a common PheRS inhibitory mechanism, small structural modifications produce large quantitative differences in potency, life-stage coverage, selectivity, and pharmacokinetics that directly determine in vivo curative potential [1]. BRD7929 was specifically selected from a panel of analogs because it uniquely combined sub-10 nM enzyme inhibition, >1,000-fold selectivity over the human ortholog, single-dose sterile cure in two mouse models, and causal prophylaxis at doses as low as 5 mg/kg [2]. Closely related analogs such as BRD3444 and BRD3316 lack this integrated multi-parameter profile, making BRD7929 the validated chemical probe for target engagement studies and the reference compound for structure-guided optimization [3].

BRD7929 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs and Standards of Care


2-Fold Greater Target Potency Against Plasmodium falciparum PheRS Compared to Parent Hit BRD3444

BRD7929 inhibits Plasmodium falciparum cytoplasmic phenylalanyl-tRNA synthetase (PfcFRS) with an IC50 of 23 nM (pIC50 7.6), representing a 2-fold improvement over the parent hit BRD3444, which has an IC50 of 46 nM (pIC50 7.3) in the same assay [1]. Both compounds were evaluated against the purified recombinant PfcFRS alpha subunit under identical conditions.

Antimalarial drug discovery Phenylalanyl-tRNA synthetase inhibition Structure-activity relationship

3.6-Fold Superior Liver-Stage Potency Against P. cynomolgi Compared to BRD3444

In primary rhesus hepatocyte assays, BRD7929 inhibited the small-form (hypnozoite-like) intrahepatic stage of P. cynomolgi with an EC50 of 0.933 µM, while BRD3444 required 3.34 µM—a 3.6-fold difference. For the large-form (schizont) stage, BRD7929 achieved an EC50 of 1.04 µM vs 2.86 µM (2.75-fold) [1]. Blood-stage potency against P. falciparum Dd2 also favored BRD7929 (EC50 0.005 µM vs 0.009 µM, 1.8-fold) [1].

Liver-stage malaria Causal prophylaxis Plasmodium cynomolgi Multistage antimalarial

>1,000-Fold Selectivity for Parasite PheRS Over Human Ortholog Based on Binding Affinity (Kd)

Microscale thermophoresis (MST) binding studies revealed that BRD7929 binds PfcFRS with a Kd of 7 nM versus HscFRS (human cytoplasmic PheRS) with a Kd of 8,000 nM, yielding a selectivity index exceeding 1,000 based on binding affinity [1]. Functional inhibition assays corroborated this selectivity: IC50 values were 23 nM for PfcFRS, 30 nM for PvcFRS, 25 nM for PkcFRS, and 12,000 nM for HscFRS [1]. In Toxoplasma gondii, BRD7929 showed >600-fold selectivity for TgPheRS over HsPheRS in enzyme assays and >100-fold selectivity for parasite growth inhibition over multiple human cell lines (HFF, A549, HepG2, Caco-2) [2].

Target selectivity Phenylalanyl-tRNA synthetase Host-parasite discrimination Safety margin

Single 25 mg/kg Oral Dose Achieves Sterile Cure in P. berghei Mice vs Artesunate 100 mg/kg Which Fails to Prevent Recrudescence

In a P. berghei ANKA GFP-luc blood-stage mouse model, a single 25 mg/kg oral dose of BRD7929 resulted in 100% sterile cure—no parasites detected for 30 days, and blood transfer to naïve recipients confirmed complete clearance [1]. At 12.5 mg/kg, 3 of 4 animals were cured. By contrast, a single 100 mg/kg dose of artesunate, the clinical standard of care, rapidly suppressed parasitemia but parasites re-emerged quickly due to artesunate's short half-life [1]. In a P. falciparum 3D7HLH/BRD humanized mouse model, BRD7929 achieved sterile cure at a single oral dose as low as 12.5 mg/kg [1].

In vivo efficacy Single-dose cure Blood-stage malaria Sterile cure Artesunate comparator

BRD7929 Prolongs Survival in Chronic Toxoplasmosis Model Significantly Beyond Standard-of-Care Sulfadiazine

In an immunocompromised Ifngr1−/− mouse model of chronic toxoplasmosis, oral administration of BRD7929 at 10 mg/kg once daily for 20 days resulted in significantly longer survival than the standard-of-care sulfadiazine (0.25 g/L in drinking water for 20 days) (P = 0.0487, Mantel-Cox test) [1]. BRD7929 demonstrated brain accumulation in repeated-dose PK studies and protected mice against oral challenge with tissue cysts, preventing establishment of chronic infection [1]. In a reactivation model, BRD7929 at 10 mg/kg/day for 16 days significantly prolonged survival versus vehicle control (P = 0.0003), with one animal verified as cured by bioassay [1].

Toxoplasma gondii Chronic infection Bradyzoite Brain penetration Sulfadiazine comparator

Optimal Research and Procurement Applications for BRD7929 Based on Validated Evidence


Chemical Probe for Phenylalanyl-tRNA Synthetase Target Engagement and Resistance Studies in Plasmodium

BRD7929's co-crystal structure with PfcFRS (PDB 7DPI) [1], combined with its >1,000-fold selectivity over human PheRS [1], makes it the definitive tool compound for studying PheRS inhibition in apicomplexan parasites. Its defined resistance mutations (e.g., PfcFRS L550V, M316I) [2] enable rigorous target validation and mechanism-of-action studies in both Plasmodium and Toxoplasma systems.

Single-Dose Radical Cure and Transmission-Blocking Lead Optimization Programs

With demonstrated single-dose sterile cure at 25 mg/kg (P. berghei) and 12.5 mg/kg (P. falciparum humanized model) [1], plus causal prophylaxis at 5 mg/kg [2], BRD7929 serves as the benchmark lead for medicinal chemistry programs aiming to optimize multistage antimalarials. Its activity against gametocytes (EC50 0.160 µM stage IV-V) supports transmission-blocking drug development strategies.

Chronic Toxoplasmosis and Bradyzoite Biology Research Tool

BRD7929's ability to accumulate in brain tissue and significantly prolong survival beyond sulfadiazine in a chronic toxoplasmosis model [1] establishes it as the current best-in-class chemical probe for studying bradyzoite-stage parasites. Unlike standard therapies that only target tachyzoites, BRD7929 partially protects against chronic cyst establishment, making it invaluable for reactivation and latency research [1].

Cross-Species Apicomplexan PheRS Inhibitor Reference Standard

BRD7929 has been profiled across P. falciparum, P. vivax, P. knowlesi, P. cynomolgi, P. berghei, T. gondii, Neospora caninum, and Cryptosporidium parvum [1][2], all showing consistent PheRS-mediated inhibition. This broad cross-species validation makes BRD7929 the ideal reference compound for comparative apicomplexan biology studies and for screening new-generation PheRS inhibitors with expanded species coverage.

Quote Request

Request a Quote for BRD7929

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.